molecular formula C8H12N4O2 B13047643 N-butyl-5-nitropyrimidin-2-amine

N-butyl-5-nitropyrimidin-2-amine

Cat. No.: B13047643
M. Wt: 196.21 g/mol
InChI Key: OKXWVOCJLPIICD-UHFFFAOYSA-N
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Description

N-butyl-5-nitropyrimidin-2-amine: is an organic compound with the molecular formula C8H12N4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a butyl group attached to the nitrogen atom at the second position and a nitro group at the fifth position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-butyl-5-nitropyrimidin-2-amine typically begins with 5-nitropyrimidin-2-amine.

    Reaction with Butylating Agents: The butylation of 5-nitropyrimidin-2-amine can be achieved using butyl halides (e.g., butyl bromide) in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods:

    Bulk Manufacturing: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-butyl-5-nitropyrimidin-2-amine can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Butyl nitro derivatives.

    Reduction Products: N-butyl-5-aminopyrimidin-2-amine.

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives:

Biology:

    Biological Studies: The compound is used in studies to understand the biological activity of pyrimidine derivatives, including their interactions with enzymes and receptors.

Medicine:

    Drug Development: N-butyl-5-nitropyrimidin-2-amine and its derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: N-butyl-5-nitropyrimidin-2-amine can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects.

    Receptor Binding: The compound may bind to specific receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

    2-Amino-5-nitropyrimidine: Similar in structure but lacks the butyl group, leading to different chemical and biological properties.

    5-Nitro-2-pyrimidinol: Another derivative with a hydroxyl group instead of an amino group, resulting in distinct reactivity and applications.

Uniqueness:

    Structural Features: The presence of both a butyl group and a nitro group in N-butyl-5-nitropyrimidin-2-amine provides unique chemical reactivity and potential for diverse applications.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

N-butyl-5-nitropyrimidin-2-amine

InChI

InChI=1S/C8H12N4O2/c1-2-3-4-9-8-10-5-7(6-11-8)12(13)14/h5-6H,2-4H2,1H3,(H,9,10,11)

InChI Key

OKXWVOCJLPIICD-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

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